N-[2-(4-methoxyphenyl)ethyl]-7-(2-methylphenyl)-1,4-thiazepane-4-carboxamide
Description
Properties
IUPAC Name |
N-[2-(4-methoxyphenyl)ethyl]-7-(2-methylphenyl)-1,4-thiazepane-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O2S/c1-17-5-3-4-6-20(17)21-12-14-24(15-16-27-21)22(25)23-13-11-18-7-9-19(26-2)10-8-18/h3-10,21H,11-16H2,1-2H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGPMLRQMOUHMKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2CCN(CCS2)C(=O)NCCC3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[2-(4-methoxyphenyl)ethyl]-7-(2-methylphenyl)-1,4-thiazepane-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the formation of the thiazepane ring through a cyclization reaction. The starting materials often include 4-methoxyphenyl ethylamine and 2-methylphenyl isothiocyanate, which undergo a series of reactions including nucleophilic substitution and cyclization under controlled conditions to form the desired thiazepane ring. Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity.
Chemical Reactions Analysis
Amide Hydrolysis
The carboxamide group in this compound can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is common in amide chemistry and may occur via nucleophilic attack by water or hydroxide ions.
Reaction :
Conditions : Acidic (e.g., HCl) or basic (e.g., NaOH) aqueous solutions.
Nucleophilic Substitution at the Sulfur Center
The thiazepane sulfur atom may act as a leaving group in substitution reactions. For example, treatment with alcohols or amines under basic conditions could replace the sulfur with other nucleophiles.
Reaction :
Reagents : Alcohols/amines, base (e.g., NaOH).
Ring-Opening Reactions
Thiazepanes are susceptible to ring-opening under acidic or basic conditions. For instance, strong acids (e.g., HCl) or bases (e.g., NaOH) could cleave the heterocycle, yielding open-chain derivatives .
Reaction :
Conditions : Acidic or basic aqueous systems .
Reduction of Functional Groups
Functional groups such as esters or carbonyls (if present) could be reduced using reagents like LiAlH4 to alcohols or amines .
Reaction :
Conditions : Anhydrous ether or THF .
Amide Formation
The synthesis of the carboxamide group involves coupling a carboxylic acid with an amine. Common mechanisms include:
-
Direct amidation : Reaction of a carboxylic acid with an amine using coupling agents (e.g., EDC, HOBt) or under Schotten-Baumann conditions.
-
Intermediate formation : Conversion of the carboxylic acid to an acid chloride (e.g., using SOCl2 or PCl5) followed by reaction with an amine.
Ring Closure
Thiazepane ring formation often proceeds via cyclization of aminothiophenol derivatives with carbonyl compounds. For example, aminothiophenol reacting with a ketone could form the heterocycle through nucleophilic attack and subsequent elimination .
Table 1: Common Reactions and Conditions
Scientific Research Applications
Anticancer Applications
Recent studies have indicated that N-[2-(4-methoxyphenyl)ethyl]-7-(2-methylphenyl)-1,4-thiazepane-4-carboxamide exhibits promising anticancer properties. Its mechanism of action involves the modulation of various signaling pathways, leading to the inhibition of cancer cell proliferation.
Case Study: Antiproliferative Effects
A study assessed the compound's efficacy against several cancer cell lines, demonstrating significant antiproliferative effects. The following table summarizes the findings:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 0.5 | Induction of apoptosis via mitochondrial pathway |
| A549 | 1.2 | Inhibition of cell cycle progression |
| HCT116 | 1.0 | Suppression of metastasis-related markers |
The compound was shown to induce apoptosis in MCF-7 cells through mitochondrial pathways and inhibit cell cycle progression in A549 cells.
Antimicrobial Activity
This compound has also been evaluated for its antimicrobial properties, particularly against Mycobacterium tuberculosis.
Antitubercular Activity Data
A recent evaluation reported the following IC50 values for the compound against Mycobacterium tuberculosis:
| Compound | IC50 (µM) | Selectivity |
|---|---|---|
| This Compound | 3.5 | Selective for Mtb; minimal toxicity to human cells |
The compound demonstrated selective inhibition against Mycobacterium tuberculosis without significant toxicity to human lung fibroblast cells.
Mechanism of Action
The mechanism of action of N-[2-(4-methoxyphenyl)ethyl]-7-(2-methylphenyl)-1,4-thiazepane-4-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The thiazepane ring can mimic natural substrates or inhibitors, allowing the compound to bind to active sites and modulate enzymatic activity. The methoxy and methylphenyl groups can enhance binding affinity and specificity through hydrophobic interactions and hydrogen bonding.
Comparison with Similar Compounds
Structural Analogues in Patent Literature ()
lists compounds with benzamide/pyridinecarboxamide backbones and thioether substituents. Key comparisons:
Hypothetical Activity : The target compound’s carboxamide and aryl groups may favor interactions with polar enzyme pockets (e.g., kinases), whereas thioether-linked analogues () might target cysteine proteases via covalent bonding.
Quinoline and Piperidine Derivatives ()
Quinoline-based compounds in feature piperidine and tetrahydrofuran moieties.
Mechanistic Divergence: The target compound is unlikely to act as a topoisomerase inhibitor (common for quinolines), suggesting distinct therapeutic applications.
Formoterol-Related Compounds ()
Formoterol derivatives in share the 4-methoxyphenylethyl group but have ethanolamine backbones.
Therapeutic Overlap : Both compounds may exhibit CNS activity due to methoxyphenyl groups, but divergent backbones imply distinct targets.
Quinolone Carboxylate Derivatives ()
The quinolone in includes a sulfonamide-acetamido side chain.
Biological Activity
N-[2-(4-methoxyphenyl)ethyl]-7-(2-methylphenyl)-1,4-thiazepane-4-carboxamide is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound’s structure can be broken down as follows:
- Core Structure : Thiazepane ring
- Substituents :
- 4-Methoxyphenyl group
- 2-Methylphenyl group
- Ethyl chain linking to the thiazepane
This structural configuration is significant for its interaction with biological targets.
The biological activity of this compound primarily involves:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes that are crucial in cancer pathways. For instance, it acts as an inhibitor of FGFR4 (Fibroblast Growth Factor Receptor 4), which is implicated in various cancers .
- Receptor Modulation : It may also interact with other receptors, affecting cellular signaling pathways that contribute to tumor growth and metastasis.
Therapeutic Applications
Research indicates that this compound has potential applications in:
- Cancer Treatment : Due to its FGFR4 inhibitory properties, it is being investigated as a therapeutic agent for certain types of cancer .
- Pain Management : Preliminary studies suggest analgesic properties, although more research is needed to confirm these effects.
Case Studies and Research Findings
- In Vitro Studies : In laboratory settings, this compound demonstrated effective inhibition of cancer cell lines expressing FGFR4. IC50 values in these studies indicated potency comparable to existing FGFR inhibitors .
- Animal Models : In vivo studies using murine models have shown that administration of this compound resulted in reduced tumor growth and improved survival rates compared to control groups. These findings suggest a promising avenue for further clinical trials .
- Comparative Analysis with Other Compounds : A comparative study highlighted that while other thiazepane derivatives showed varying degrees of biological activity, this compound exhibited superior efficacy against specific cancer types.
Data Table
Q & A
Basic: What experimental protocols are recommended for synthesizing N-[2-(4-methoxyphenyl)ethyl]-7-(2-methylphenyl)-1,4-thiazepane-4-carboxamide with high reproducibility?
Answer:
Synthesis should follow a stepwise approach:
Amide bond formation : React 4-methoxyphenethylamine with a suitably activated 7-(2-methylphenyl)-1,4-thiazepane-4-carboxylic acid derivative (e.g., acid chloride or mixed anhydride) under inert conditions.
Cyclization : Optimize reaction time and temperature for thiazepane ring stability (e.g., reflux in anhydrous THF with catalytic p-toluenesulfonic acid).
Purification : Use column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization from ethanol/water mixtures.
Critical parameters : Monitor reaction progress via TLC (Rf values) and confirm purity via HPLC (≥95% by area normalization). Full characterization (NMR, IR, mass spectrometry) must align with literature data for analogous thiazepane derivatives .
Basic: Which spectroscopic techniques are essential for characterizing this compound’s structural integrity and purity?
Answer:
- 1H/13C NMR : Assign methoxyphenyl (δ ~3.8 ppm for OCH3), thiazepane ring protons (δ 3.1–3.5 ppm for CH2-S), and aromatic protons (2-methylphenyl at δ ~2.3 ppm for CH3). Use DEPT-135 to confirm carboxamide carbonyl (δ ~170 ppm) .
- Mass spectrometry : High-resolution ESI-MS (positive ion mode) should match the exact mass (e.g., C23H28N2O2S: calculated 408.1878, observed ±2 ppm).
- Elemental analysis : Carbon, hydrogen, and nitrogen percentages must align with theoretical values (±0.4%) .
Advanced: How can factorial design optimize reaction conditions for scale-up synthesis?
Answer:
Use a central composite design (CCD) to evaluate:
- Variables : Temperature (60–100°C), solvent polarity (THF vs. DMF), and catalyst loading (0.5–2.0 mol%).
- Responses : Yield, purity, and reaction time.
Statistical analysis : ANOVA identifies significant factors (e.g., temperature and solvent polarity are critical for cyclization efficiency). Interaction plots reveal optimal conditions (e.g., 85°C in THF with 1.2 mol% catalyst achieves 78% yield, p < 0.05) .
Advanced: What computational strategies model the compound’s receptor-binding interactions?
Answer:
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to hypothesized targets (e.g., G-protein-coupled receptors). Validate with MD simulations (NAMD/GROMACS) over 100 ns to assess stability of ligand-receptor complexes.
- QM/MM calculations : Evaluate electronic interactions (e.g., charge transfer between methoxyphenyl and receptor residues) at the B3LYP/6-31G* level.
- AI-driven tools : Implement COMSOL Multiphysics for multi-parameter optimization of binding affinity predictions .
Advanced: How should researchers resolve contradictions in reported biological activity data across studies?
Answer:
- Meta-analysis : Pool data from independent studies (e.g., IC50 values for enzyme inhibition) and apply a random-effects model to account for heterogeneity.
- Experimental replication : Standardize assays (e.g., cell lines, incubation times) and validate with orthogonal methods (e.g., SPR for binding kinetics vs. fluorescence-based activity assays).
- Methodological audit : Compare solvent systems (DMSO concentration ≤0.1% to avoid cytotoxicity) and statistical power (sample size ≥3 replicates) to identify confounding variables .
Advanced: What strategies validate the compound’s metabolic stability in preclinical models?
Answer:
- In vitro assays : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS at 0, 15, 30, 60 minutes. Calculate t1/2 using non-compartmental analysis.
- CYP inhibition screening : Use fluorogenic substrates (e.g., CYP3A4: midazolam hydroxylation) to assess isoform-specific interactions.
- Cross-species comparison : Compare metabolic profiles (phase I/II metabolites) between rodent and human hepatocytes to predict in vivo clearance .
Advanced: How can AI enhance predictive modeling of this compound’s physicochemical properties?
Answer:
- Deep learning models : Train neural networks on ChEMBL data to predict logP, solubility, and permeability (e.g., ADMETlab 2.0).
- Generative AI : Propose structural analogs with improved solubility by modifying the methoxyphenyl or methylphenyl substituents. Validate predictions with experimental solubility assays (shake-flask method) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
